1-(5-Bromo-6-chloropyridin-3-yl)piperazine
Overview
Description
“1-(5-Bromo-6-chloropyridin-3-yl)piperazine” is a chemical compound with the molecular formula C9H11BrClN3 . It has an average mass of 276.561 Da and a monoisotopic mass of 274.982483 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(5-Bromo-6-chloropyridin-3-yl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-6-chloropyridin-3-yl)piperazine” consists of a six-membered ring containing two nitrogen atoms . The bromine and chlorine atoms are attached to the pyridinyl part of the molecule .Chemical Reactions Analysis
Piperazine derivatives, including “1-(5-Bromo-6-chloropyridin-3-yl)piperazine”, have been synthesized through various chemical reactions . These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been synthesized and utilized in the creation of complex chemical structures. For instance, a specific compound was synthesized using 1-(5-Bromo-6-chloropyridin-3-yl)piperazine and its crystal structure was analyzed, revealing details about its molecular interactions and potential for fungicidal and antiviral activities (Li et al., 2015).
Antimicrobial Activity
- Novel derivatives of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine have been synthesized and their antimicrobial activity was evaluated, showing variable and modest activity against certain bacteria and fungi (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anti-Diabetic Potential
- Certain derivatives of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine were synthesized and evaluated for their potential as anti-diabetic medications. The compounds showed promising results in inhibiting Dipeptidyl peptidase-4, a key enzyme involved in glucose metabolism, along with exhibiting antioxidant and insulinotropic activities (B. Bindu, S. Vijayalakshmi, & A. Manikandan, 2019).
Anticancer Research
- 1-(5-Bromo-6-chloropyridin-3-yl)piperazine has been used to synthesize novel Mannich bases with the aim to enhance their biological activity and determine their anticancer activities against prostate cancer cell lines, showing that some compounds exhibited moderate cytotoxic activity (S. Demirci & N. Demirbas, 2019).
Cognitive Function Research
- Research has also explored the synthesis of derivatives of this compound and their effects on learning and memory facilitation in mice. This indicates its potential utility in researching neurocognitive functions (Li Ming-zhu, 2012).
Safety And Hazards
While specific safety and hazard information for “1-(5-Bromo-6-chloropyridin-3-yl)piperazine” is not available, general safety measures for handling piperazine compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-(5-bromo-6-chloropyridin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKUGGANPAFLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(N=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433171 | |
Record name | 1-(5-Bromo-6-chloropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-chloropyridin-3-yl)piperazine | |
CAS RN |
412347-55-8 | |
Record name | 1-(5-Bromo-6-chloropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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